2,7-dibromo-10H-acridin-9-one

Catalog No.
S1508580
CAS No.
10352-14-4
M.F
C13H7Br2NO
M. Wt
353.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-dibromo-10H-acridin-9-one

CAS Number

10352-14-4

Product Name

2,7-dibromo-10H-acridin-9-one

IUPAC Name

2,7-dibromo-10H-acridin-9-one

Molecular Formula

C13H7Br2NO

Molecular Weight

353.01 g/mol

InChI

InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17)

InChI Key

ALEGIHZSVGKVFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br
2,7-dibromo-10H-acridin-9-one is a heterocyclic compound that belongs to the class of acridine derivatives. It is a potential therapeutic agent that has gained much attention in medicinal chemistry in recent years. This paper aims to provide a detailed overview of 2,7-dibromo-10H-acridin-9-one, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2,7-dibromo-10H-acridin-9-one is a heterocyclic organic compound that belongs to acridine derivatives. It is a bicyclic compound composed of acridine and ketone moieties. The acridine ring system is a condensed heterocyclic six-membered ring system containing a pyridine and quinoline moiety fused together. Acridine derivatives are known for their diverse biological activities, including anticancer, antiviral, antiparasitic, and antimicrobial properties. The synthesis of 2,7-dibromo-10H-acridin-9-one was first reported by Kassab and coworkers in 1998.
2,7-dibromo-10H-acridin-9-one is a yellow crystalline solid with a molecular formula of C13H7Br2NO. It has a molecular weight of 358.02 g/mol with a melting point range of 284-286°C. The compound is insoluble in water but soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of bromine atoms and a carbonyl functional group in the acridinone moiety provides the compound with high reactivity towards nucleophiles.
The synthesis of 2,7-dibromo-10H-acridin-9-one can be carried out by several methods, including condensation of 2,7-dibromoaniline with benzylideneacetone, oxidative dehydrogenation of 2,7-dibromo-10H-acridin-9-ol, and cyclization of 2-amino-6-bromo-3-methylbenzoic acid with acetophenone. The characterization of 2,7-dibromo-10H-acridin-9-one can be done using several spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy, and infrared (IR) spectroscopy.
Several analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) can be used for the detection and quantification of 2,7-dibromo-10H-acridin-9-one in various sample matrices. These methods offer high sensitivity, selectivity, and accuracy for the determination of the compound.
2,7-dibromo-10H-acridin-9-one has shown promising biological activities, including anticancer, antimicrobial, and antimalarial properties. Several studies have reported the cytotoxic effects of the compound against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. Furthermore, it has been shown to exhibit antimalarial activities against Plasmodium falciparum and P. berghei.
The toxicity and safety of 2,7-dibromo-10H-acridin-9-one in scientific experiments have been evaluated on various animal models. The acute toxicity studies have revealed that the compound has a low toxicological profile. Furthermore, no adverse effects were observed in repeated dose and genotoxicity studies.
2,7-dibromo-10H-acridin-9-one has several applications in scientific experiments. It can be used as a fluorescent probe for DNA and RNA detection and imaging. The compound has also been used in the development of fluorescent sensors for metal ions and biomolecules. Furthermore, it can be used as a potential therapeutic agent for cancer, bacterial, and malarial infections.
The research on 2,7-dibromo-10H-acridin-9-one is still in its early stages. Several studies have been carried out to evaluate the compound's biological activities and potential therapeutic applications. Furthermore, the development of new synthetic routes and analytical methods for the compound is still ongoing.
2,7-dibromo-10H-acridin-9-one has broad potential implications in various fields of research and industry. It can be used as a therapeutic agent for the treatment of cancer, bacterial, and malarial infections. The compound can also be used as a fluorescent probe and sensor for the detection of DNA, RNA, metal ions, and biomolecules. Furthermore, it can be used in the development of new materials and technologies.
The limitations associated with 2,7-dibromo-10H-acridin-9-one include low water solubility, which limits its in vivo applications. Furthermore, the compound's toxicity and safety profiles need to be evaluated further in clinical studies. The future directions for the research on 2,7-dibromo-10H-acridin-9-one include the development of new synthetic routes to improve yields and reduce the cost of production. Furthermore, more studies are needed to evaluate the compound's potential therapeutic applications and its mechanism of action. Additionally, new analytical methods can be developed to monitor the compound's metabolism and pharmacokinetics in vivo. Finally, the compound's applications in the field of materials science and nanotechnology can also be explored.

XLogP3

4.4

Wikipedia

2,7-dibromo-10H-acridin-9-one

Dates

Modify: 2023-08-15

Explore Compound Types